3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- is a chemical compound that features a pyrazolidinone structure with a trifluoromethyl group attached to a phenyl ring. This compound is significant in various fields of chemistry due to its unique properties and potential applications in medicinal chemistry and organic synthesis.
This compound belongs to the class of pyrazolidinones, which are characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. Pyrazolidinones are known for their diverse biological activities, including anti-inflammatory and analgesic properties, making them important in pharmaceutical research.
The synthesis of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- can be achieved through several methods:
The synthesis typically involves careful control of reaction conditions such as temperature, solvent choice, and catalyst concentration. For instance, yields can vary significantly based on these parameters, with some methods reporting yields exceeding 90% under optimized conditions .
The molecular structure of 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- consists of a pyrazolidinone ring fused with a phenyl group that carries a trifluoromethyl substituent. The presence of the trifluoromethyl group significantly impacts the electronic properties of the molecule.
3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- can participate in various chemical reactions typical for pyrazolidinones:
Reactions involving this compound are often monitored using techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high conversion rates and purity of products .
The mechanism by which 3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- exerts its effects—particularly in biological contexts—often involves modulation of enzyme activity or receptor interactions. The presence of the trifluoromethyl group may enhance binding affinity due to increased lipophilicity and electronic effects.
Research indicates that compounds with similar structures exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes, which are critical in the biosynthesis of prostaglandins .
3-Pyrazolidinone, 1-[3-(trifluoromethyl)phenyl]- finds applications primarily in:
Organocatalysis enables atom-economical construction of the pyrazolidinone core under mild conditions. Secondary amine catalysts (e.g., L-proline derivatives) facilitate enantioselective Michael additions between α,β-unsaturated aldehydes and in situ-generated trifluoromethylated hydrazines. This process establishes the C3–N bond with excellent stereocontrol through enamine-iminium activation [3] [9].
Key advancements include:
Table 1: Organocatalytic Systems for Pyrazolidinone Synthesis
Catalyst Class | Reaction Type | Yield Range | ee (%) | Key Limitations |
---|---|---|---|---|
L-Proline Derivatives | Michael-cyclization | 65-88% | 80-95 | Substrate-dependent erosion |
Diarylprolinol Silyl Ethers | Organocascade | 70-92% | 88-96 | Sensitivity to steric bulk |
Bifunctional Thioureas | [3+2] Cycloaddition | 55-78% | 75-90 | Competitive aldol pathways |
Microwave irradiation (80–100°C) significantly accelerates these transformations, reducing reaction times from 48h to <4h while preserving stereoselectivity [9].
Reductive amination serves as the cornerstone for introducing the 3-(trifluoromethyl)aniline moiety to preformed pyrazolidinone intermediates. Critical parameters governing efficiency include:
Table 2: Reductive Amination Optimization Data
Reducing Agent | Solvent | Temperature | Yield (3-CF~3~-Ph) | Yield (2,6-diCl-4-CF~3~-Ph) |
---|---|---|---|---|
NaBH~4~ | MeOH | 0°C | 42% | 18% |
NaBH~3~CN | THF | 25°C | 67% | 55% |
STAB | CH~2~Cl~2~ | 25°C | 88% | 82% |
STAB + AcOH | Toluene | 25°C | 92% | 90% |
Notably, Hantzsch ester-mediated transfer hydrogenation enables metal-free reductive aminations in the presence of acid-sensitive functional groups, achieving 85–94% yields with 0.5 mol% Pd/C [1].
Vilsmeier-Haack formylation initiates key acylation-cyclization sequences for constructing polysubstituted pyrazolidinones. The protocol involves:
Critical advancements include:
Table 3: Substituent Effects on Vilsmeier Cyclization
C3-Aryl Substituent | POCl~3~ Equiv. | Time (h) | Yield (%) | Purity |
---|---|---|---|---|
4-OMe-C~6~H~4~ | 2.0 | 4 | 83% | >95% |
4-NO~2~-C~6~H~4~ | 3.5 | 6 | 85% | 92% |
3-Br-C~6~H~4~ | 3.0 | 5 | 82% | >95% |
4-CF~3~-C~6~H~4~ | 3.0 | 4 | 86% | 94% |
Electron-withdrawing groups necessitate higher POCl~3~ stoichiometry (3.0–3.5 equiv) due to decreased nucleophilicity of the hydrazone nitrogen [7].
Enantiocontrol remains pivotal for pharmaceutical applications. Three strategic approaches dominate:
A. Ketimine HydrogenationChiral Ru(II)-BINAP complexes catalyze asymmetric hydrogenation of N-(3-trifluoromethylphenyl)pyrazolidinone ketimines under 50 bar H~2~, delivering S-enantiomers with 94–98% ee. Critical to success is trifluoroethanol as solvent, which suppresses imine hydrolysis while enhancing catalyst turnover (TON > 1,000) [3].
B. Phase-Transfer Catalysis (PTC)N-spiro quaternary ammonium salts (e.g., Maruoka catalysts) enable alkylation of pyrazolidinone glycinate Schiff bases. Benzylation proceeds with 90% ee and 95% yield in toluene/KOH~aq~ systems, providing C4-chiral centers inaccessible via hydrogenation [3].
C. Enzymatic Dynamic Kinetic ResolutionLipase B from Candida antarctica (CAL-B) resolves racemic N-acyl pyrazolidinones through methanolysis. Combined with in situ racemization (0.5 mol% Shvo’s catalyst), this affords enantiopure (>99% ee) R-acids and S-methyl esters in 88% overall yield [4].
Table 4: Enantioselective Method Comparison
Method | Catalyst | Temp (°C) | ee (%) | TON | Cost Index |
---|---|---|---|---|---|
Ketimine Hydrogenation | Ru-(S)-BINAP | 50 | 94-98 | >1,000 | High |
Phase-Transfer Alkylation | t-Bu-Spiro PTC | -40 | 88-92 | 50-100 | Moderate |
Enzymatic DKR | CAL-B/Shvo Catalyst | 35 | >99 | 200 | Low |
Reaction engineering profoundly impacts efficiency and scalability:
Optimized conditions for key transformations:
These methodologies collectively establish a robust synthetic toolkit for the target pyrazolidinone, balancing stereoselectivity, functional group tolerance, and operational practicality.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7